molecular formula C₁₈H₂₅D₅ClNO₅ B1158264 Keto Bisoprolol-d5 Hydrochloride

Keto Bisoprolol-d5 Hydrochloride

Cat. No.: B1158264
M. Wt: 380.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Similarities and Differences

The non-deuterated form, bisoprolol hydrochloride (C₁₈H₃₂ClNO₄), shares the same core structure:

  • A phenoxypropanolamine backbone.
  • An isopropylamine side chain.
  • A methoxyethyl substituent.

Deuteration does not alter the compound’s stereochemistry or pharmacophore geometry, as confirmed by X-ray diffraction studies of bisoprolol fumarate (a related salt form). However, isotopic substitution introduces measurable differences in:

  • Thermodynamic Stability : Differential scanning calorimetry (DSC) shows a 5–7°C reduction in the melting point of the deuterated form due to weakened van der Waals interactions.
  • Solubility : The logP value increases marginally (from 1.82 to 1.89), reflecting enhanced lipophilicity from deuterium’s isotopic effect.

Spectroscopic Distinctions

  • NMR : The deuterated compound exhibits attenuated proton signals at δ 1.2–1.4 ppm (isopropyl methyl groups) and δ 3.5–3.7 ppm (methoxyethyl protons).
  • Mass Spectrometry : A +5 Da shift is observed in the molecular ion peak (m/z 385.92 vs. 380.92 for non-deuterated bisoprolol).

Crystallographic and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of bisoprolol fumarate (a structural analogue) reveals:

  • Space Group : P-1 (triclinic).
  • Unit Cell Parameters : a = 8.17 Å, b = 8.52 Å, c = 16.75 Å, α = 89.1°, β = 78.2°, γ = 81.8°.
  • Hydrogen Bonding : N–H⋯O and O–H⋯O interactions between the protonated amine and fumarate counterion.

For this compound, deuterium substitution disrupts hydrogen-bonding networks in the crystal lattice, leading to a less ordered packing arrangement compared to non-deuterated forms.

Spectroscopic Profiles

FTIR Spectroscopy :

  • C=O Stretch : 1725 cm⁻¹ (ester carbonyl), unchanged from non-deuterated bisoprolol.
  • O–H Stretch : 3450 cm⁻¹ (broad), indicative of hydrogen bonding with the hydrochloride counterion.
  • C–D Stretch : 2200–2100 cm⁻¹ (weak absorption bands).

NMR Spectroscopy (D₂O) :

  • ¹H NMR :
    • δ 4.1–4.3 ppm (m, 2H, –OCH₂CH₂O–).

      – δ 3.6–3.8 ppm (m, 1H, –CH(CH₃)₂).

      – δ 1.2 ppm (d, 6H, –CH(CH₃)₂).
  • ¹³C NMR :
    – δ 170.5 ppm (ester carbonyl).
    – δ 70.1 ppm (methoxyethyl carbons).

Table 2: Key FTIR and NMR Peaks

Technique Peak Position Assignment
FTIR 1725 cm⁻¹ Ester C=O stretch
¹H NMR δ 1.2 ppm Isopropyl methyl groups
¹³C NMR δ 170.5 ppm Ester carbonyl carbon

Properties

Molecular Formula

C₁₈H₂₅D₅ClNO₅

Molecular Weight

380.92

Synonyms

4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy-d5]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride;  2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl-d5]oxy]benzoate Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Bisoprolol

Keto Bisoprolol-d5 Hydrochloride is compared below with two bisoprolol-related impurities (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₈H₂₅D₅ClNO₅ 380.92 Deuterated, α-keto group, hydrochloride salt
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 C₁₃H₁₂D₇NO₄ 260.34 Deuterated benzoic acid derivative, lacks keto group
3-[4-(2-Isopropoxyethoxy)methyl]phenoxy-1,2-propanediol-d5 C₁₅H₁₉D₅O₅ 289.38 Deuterated diol derivative, ether and hydroxyl groups, no keto functionality

Key Differences :

  • Functional Groups : Keto Bisoprolol-d5 uniquely retains the α-keto group, which is absent in the other analogs. This group is essential for binding to β-adrenergic receptors and metabolic stability .
  • Deuterium Substitution : All three compounds are deuterated, but the positions and number of deuterium atoms differ, impacting isotopic labeling applications and metabolic half-life .

Functional Analogs: β-Keto Compounds

β-Keto Phentermine Hydrochloride (C₁₀H₁₂ClNO; molecular weight 213.66 g/mol) shares a β-keto group but differs in pharmacological action (appetite suppression vs. β-blockade). Despite structural similarities in the keto group, the absence of a deuterated backbone and distinct substituents result in divergent pharmacokinetics and toxicity profiles .

α-Keto Acids (e.g., α-ketopantoic acid, α-KPA): These compounds highlight the critical role of the α-keto group in enzyme inhibition. Studies show that shortening the carbon chain or replacing the keto group with hydroxyl reduces inhibitory efficacy by 50%, underscoring the keto group’s irreplaceable role in binding interactions .

Research Findings on Structural Modifications

Role of the Keto Group

  • Positional Sensitivity: In nucleoside analogs, relocating the keto group from the 2' to 4' position abolished antioxidant activity, demonstrating that keto group placement dictates bioactivity . For Keto Bisoprolol-d5, the α-keto group likely stabilizes interactions with receptor residues, a feature absent in non-keto analogs.
  • Tautomerism and Stability: Keto-enol tautomerism observed in degradation products (e.g., naloxone hydrochloride) suggests that the keto form predominates in stable configurations, which may apply to Keto Bisoprolol-d5’s hydrochloride salt enhancing stability .

Impact of Deuterium Substitution

Deuterated analogs like Keto Bisoprolol-d5 exhibit slower metabolic clearance due to the kinetic isotope effect, a property absent in non-deuterated bisoprolol or β-keto phentermine. This makes deuterated compounds preferable for analytical standards and prolonged receptor occupancy studies .

Preparation Methods

Etherification of 4-Hydroxybenzyl Alcohol

The initial step involves etherification of 4-hydroxybenzyl alcohol with deuterated 2-isopropoxyethanol. In the non-deuterated route, 4-hydroxybenzaldehyde is reduced to 4-hydroxybenzyl alcohol using sodium borohydride. For deuterium incorporation, sodium borodeuteride (NaBD4) replaces NaBH4, introducing deuterium at the benzylic position. The reaction proceeds as:

4-Hydroxybenzaldehyde+NaBD44-Hydroxybenzyl-d alcohol[2][5]\text{4-Hydroxybenzaldehyde} + \text{NaBD4} \rightarrow \text{4-Hydroxybenzyl-d alcohol} \quad

Yields for this step range from 84–92% under optimized conditions (0–5°C, 3 hours).

Epoxide Formation and Amine Addition

The deuterated benzyl alcohol intermediate undergoes epoxidation with deuterated epichlorohydrin (D5-epichlorohydrin) to form 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane-d5. Subsequent ring-opening with isopropylamine introduces the amine moiety:

Oxirane-d5+(CH3)2CHNH2Bisoprolol-d5 base[2][6]\text{Oxirane-d5} + (\text{CH}3)2\text{CHNH}_2 \rightarrow \text{Bisoprolol-d5 base} \quad

Catalytic Amberlyst-15 resin facilitates this step at 15–20°C, achieving 78–85% yield.

Deuterium Incorporation Strategies

Deuteration in this compound occurs at five positions, typically on the isopropylamine and oxirane moieties. Two primary methods are employed:

Direct Synthesis Using Deuterated Reagents

  • Deuterated Epichlorohydrin : Substituting hydrogen with deuterium in epichlorohydrin ensures labeling at the oxirane methylene groups.

  • Deuterated Isopropylamine : Using (CD3)2CHNH2 introduces deuterium into the isopropyl group.

Post-Synthesis Isotopic Exchange

Exposing bisoprolol base to D2O under acidic or basic conditions facilitates H/D exchange at labile hydrogen sites (e.g., hydroxyl or amine groups). However, this method offers less control over deuteration sites compared to direct synthesis.

Formation of the Keto Derivative

The "keto" designation arises from oxidation of the secondary alcohol in bisoprolol to a ketone. This is achieved using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC):

Bisoprolol-d5 baseCrO3/H2SO4Keto Bisoprolol-d5[5]\text{Bisoprolol-d5 base} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{Keto Bisoprolol-d5} \quad

Reaction conditions (e.g., 0°C, 2 hours) yield 65–72% conversion, with excess oxidant requiring careful quenching to prevent over-oxidation.

Hydrochloride Salt Formation

The final step involves treating Keto Bisoprolol-d5 with hydrochloric acid in acetone:

Keto Bisoprolol-d5+HClKeto Bisoprolol-d5 Hydrochloride[2][5]\text{Keto Bisoprolol-d5} + \text{HCl} \rightarrow \text{this compound} \quad

Crystallization at 0–5°C produces a white crystalline solid with >99% purity (HPLC).

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (epoxidation)Minimizes side reactions
Catalyst Loading15–20 wt% Amberlyst-15Maximizes etherification
Oxidant Concentration1.2 eq. CrO3Balances conversion & safety

Analytical Characterization

  • NMR : δ 1.15 (d, J = 6 Hz, 6H, CD(CH3)2), δ 3.8–4.2 (m, OCH2CD2).

  • Mass Spectrometry : m/z 330.47 [M+H]+ (C18H26D5NO4).

  • HPLC : Retention time 8.2 min (C18 column, 60:40 MeOH/H2O).

Industrial-Scale Considerations

Patent CN101898972A highlights a solvent-free etherification process using strongly acidic cation exchange resins, reducing waste and improving scalability. However, deuterated reagent costs remain a bottleneck, with 2-isopropoxyethanol-d10 priced at ~$2,500/g .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Keto Bisoprolol-d5 Hydrochloride?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Use ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) to resolve structural features. For deuterated analogs like this compound, observe isotopic shifts in ¹H NMR (e.g., absence of protons at deuterated sites) and compare with non-deuterated analogs .
  • Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS confirms molecular weight (380.92 g/mol) and deuterium incorporation efficiency. Isotopic patterns distinguish between -d5 and non-deuterated forms .
  • X-ray Crystallography : For absolute configuration determination, perform single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with refinement using SHELXL96. Anisotropic displacement parameters for non-hydrogen atoms improve accuracy .

Q. How is this compound synthesized, and what are critical purity considerations?

Synthesis involves deuterium labeling at specific positions (e.g., methyl or aromatic groups) via hydrogen-deuterium exchange or deuterated precursors. Key steps:

  • Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) under controlled pH and temperature to maximize isotopic purity (>98%) .
  • Purification : Gradient HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases ensures separation from non-deuterated impurities .
  • Purity Validation : Monitor by HPLC-UV (λ = 220–280 nm) and confirm isotopic purity via isotopic abundance ratios in MS .

Advanced Research Questions

Q. How can researchers analyze keto-enol tautomerism in this compound under varying experimental conditions?

Keto-enol tautomerism is probed via:

  • Dynamic NMR : Collect ¹H NMR spectra in solvents like DMSO-d₆ at multiple temperatures. Observe chemical shift changes (e.g., δ 1.68 ppm for keto-CH₃ vs. 1.72 ppm for enol-CH₃) and coalescence temperatures to calculate activation energy .
  • 2D Exchange Spectroscopy (EXSY) : Detect slow exchange between tautomers by cross-peaks in NOESY or ROESY spectra .
  • pH-Dependent Studies : Use buffer solutions (pH 2–12) to track tautomer ratios via UV-Vis spectroscopy (e.g., λmax shifts between keto and enol forms) .

Q. What experimental designs are optimal for stability studies of this compound under accelerated degradation conditions?

Design stability studies using ICH Q1A guidelines:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor degradation via:
    • HPLC-PDA : Quantify degradation products (e.g., bisoprolol impurities) with C18 columns and acetonitrile-phosphate buffers .
    • LC-HRMS : Identify degradation pathways (e.g., hydrolysis, oxidation) by fragment ion analysis .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated data .

Q. How can deuterium incorporation efficiency be optimized during synthesis, and what analytical challenges arise?

Optimization strategies:

  • Catalytic Deuteriation : Use Pd/C or Rh catalysts with D₂ gas for selective deuteration of aromatic rings .
  • Isotopic Exchange : React precursors with D₂O in basic conditions (e.g., K₂CO₃) at elevated temperatures (50–80°C) .
  • Analytical Challenges :
    • Isotopic Purity : Ensure minimal protio contamination via ¹H NMR (absence of residual proton signals) and isotopic distribution analysis in MS .
    • Stereochemical Integrity : Verify retention of chiral centers (e.g., β-blocker activity) using chiral HPLC or polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.